N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a nitro-substituted benzothiazole ring, and a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of cyclohexylamine with 6-nitro-1,3-benzothiazol-2-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Imines and other condensation products: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-benzothiazol-amine: Similar structure but lacks the nitro group and sulfanylacetamide moiety.
N-cyclohexylbenzothiazole-2-sulphenamide: Similar structure but differs in the functional groups attached to the benzothiazole ring.
Uniqueness
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its combination of a cyclohexyl group, a nitro-substituted benzothiazole ring, and a sulfanylacetamide moiety.
Properties
Molecular Formula |
C15H17N3O3S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(16-10-4-2-1-3-5-10)9-22-15-17-12-7-6-11(18(20)21)8-13(12)23-15/h6-8,10H,1-5,9H2,(H,16,19) |
InChI Key |
OHWVMTQFUKYKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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